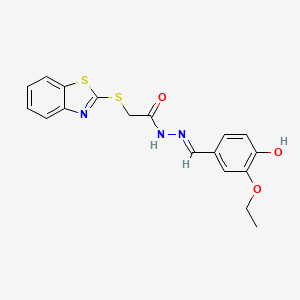
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (3-ETHOXY-4-HO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a sulfanyl group, and a hydrazide linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (3-ETHOXY-4-HO-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:
Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Sulfanyl Group: The benzothiazole derivative can be reacted with a suitable thiolating agent to introduce the sulfanyl group.
Acetic Acid Derivative Formation: The sulfanyl benzothiazole can be further reacted with chloroacetic acid to form the acetic acid derivative.
Hydrazide Formation: The final step involves the condensation of the acetic acid derivative with 3-ethoxy-4-hydroxybenzaldehyde in the presence of hydrazine hydrate to form the hydrazide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the hydrazide linkage, potentially converting it to an amine.
Substitution: The benzothiazole moiety may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
Industry
In industry, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzothiazole moiety could interact with aromatic amino acids in the enzyme, while the hydrazide linkage could form hydrogen bonds with active site residues.
Comparación Con Compuestos Similares
Similar Compounds
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID HYDRAZIDE: Lacks the benzylidene group, potentially altering its biological activity.
BENZOTHIAZOL-2-YL SULFANYL ACETIC ACID: Lacks the hydrazide linkage, which may reduce its pharmacological potential.
3-ETHOXY-4-HYDROXYBENZALDEHYDE HYDRAZIDE: Lacks the benzothiazole moiety, which could affect its ability to interact with biological targets.
Uniqueness
The combination of the benzothiazole moiety, sulfanyl group, and hydrazide linkage in 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (3-ETHOXY-4-HO-BENZYLIDENE)-HYDRAZIDE makes it a unique compound with potential applications in various fields. Its structure allows for multiple points of interaction with biological targets, making it a promising candidate for further research.
Propiedades
Fórmula molecular |
C18H17N3O3S2 |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-24-15-9-12(7-8-14(15)22)10-19-21-17(23)11-25-18-20-13-5-3-4-6-16(13)26-18/h3-10,22H,2,11H2,1H3,(H,21,23)/b19-10+ |
Clave InChI |
GMAYDOLBYGFOLS-VXLYETTFSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-1-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11988132.png)
![5'-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11988138.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11988141.png)

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11988148.png)


![9-Bromo-2-(4-fluorophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11988171.png)
![8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988172.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11988178.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988180.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11988184.png)
